1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide
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Overview
Description
1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a thiazole ring, and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Cyclopropane Derivatives: Compounds such as cyclopropanecarboxylic acid and cyclopropylamine have the cyclopropane ring and are used in various chemical and biological applications.
Uniqueness
1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide is unique due to its combination of the cyclopropane ring, thiazole ring, and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2OS |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H20N2OS/c24-20(21(12-13-21)17-9-5-2-6-10-17)22-14-11-19-23-18(15-25-19)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,22,24) |
InChI Key |
VQNKLHMZRYNOCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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